

Application of Bupivacaine Impurity D in ANDA Filing: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,6-Dichlorocaproic acid xylidide

Cat. No.: B602214

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine is a widely used local anesthetic, and its generic formulations are approved via the Abbreviated New Drug Application (ANDA) process. A critical aspect of any ANDA submission is the comprehensive characterization and control of impurities in the drug product.[1][2]

Bupivacaine Impurity D, chemically known as (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a specified impurity that must be monitored and controlled within acceptable limits to ensure the safety and efficacy of the generic bupivacaine product.[3][4][5]

These application notes provide a detailed overview of the role of Bupivacaine Impurity D in an ANDA filing, including its identification, analytical control, and qualification. The provided protocols are intended to guide researchers and drug development professionals in establishing a robust impurity control strategy.

Regulatory Framework for Impurities in ANDAs

The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances and products.[1] While some guidelines are specific to new chemical entities, the principles are also applied to generic drug products.[6] For an ANDA, the impurity profile of the generic product is typically compared to that of the Reference Listed Drug (RLD).[7] Any

impurity level in the generic product that is above the level found in the RLD must be qualified.
[8]

Key principles include:

- Identification Threshold: The level above which an impurity must be identified.
- Qualification Threshold: The level above which an impurity's safety must be demonstrated.

Qualification of an impurity can be achieved through several pathways, including:

- Demonstrating that the impurity level is not greater than that in the RLD.
- Citing scientific literature that supports the safety of the impurity at the observed level.
- Conducting toxicology studies to qualify the impurity.[8]

Bupivacaine Impurity D: Profile and Significance

Parameter	Information
Chemical Name	(2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
CAS Number	1037184-07-8
Molecular Formula	C ₁₄ H ₁₉ Cl ₂ NO
Molecular Weight	288.21 g/mol
Structure	InChI=1S/C14H19Cl2NO/c1-10-5-4-6-11(2)14(10)17-13(18)12(15)8-3-7-9-16

Table 1: Chemical Profile of Bupivacaine Impurity D.[4][5][9]

The presence of Bupivacaine Impurity D in the drug product is a critical quality attribute that needs to be controlled. Its formation may be related to the synthesis process of the bupivacaine active pharmaceutical ingredient (API) or degradation. A thorough understanding of its origin is crucial for developing an effective control strategy.

Analytical Protocols for Bupivacaine Impurity D

Accurate and precise analytical methods are essential for the detection and quantification of Bupivacaine Impurity D. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. For higher sensitivity and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[\[6\]](#)

HPLC-UV Method for Quantification

This protocol describes a general reversed-phase HPLC method suitable for the quantification of Bupivacaine Impurity D in bupivacaine drug substance and drug product. Method development and validation are necessary to ensure suitability for a specific formulation.

Experimental Protocol:

Parameter	Recommended Conditions
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) in a gradient or isocratic elution. A representative mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v). [10]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector	UV at 225 nm
Run Time	Approximately 10 minutes

Table 2: Recommended HPLC-UV Method Parameters.

System Suitability:

- Tailing Factor: Not more than 2.0 for the bupivacaine and impurity D peaks.

- Theoretical Plates: Not less than 2000 for the bupivacaine and impurity D peaks.
- Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

LC-MS/MS Method for Identification and Confirmation

For the unequivocal identification of Bupivacaine Impurity D, especially at low levels, an LC-MS/MS method is recommended.

Experimental Protocol:

Parameter	Recommended Conditions
LC System	Agilent 1200 series or equivalent
Mass Spectrometer	Agilent 6140 Single Quadrupole or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Methanol and water (e.g., 45:55 v/v)[6]
Flow Rate	0.8 mL/min
Ionization Source	Electrospray Ionization (ESI), positive mode
Drying Gas Temperature	350 °C
Drying Gas Flow	10 L/min
Fragmentor Voltage	175 V

Table 3: Recommended LC-MS/MS Method Parameters.[6]

The mass spectrometer would be operated in full scan mode to determine the molecular weight of the impurity and in product ion scan mode (MS/MS) to obtain fragmentation patterns for structural confirmation.

Acceptance Criteria for Bupivacaine Impurity D in ANDA Filing

The acceptance criteria for Bupivacaine Impurity D in an ANDA should be established based on ICH guidelines and a comparative analysis with the RLD.^{[8][11]} In the absence of a specific monograph in the United States Pharmacopeia (USP) detailing the limit for this impurity, the following approach is recommended.

Threshold	Limit	Justification
Reporting Threshold	$\geq 0.05\%$	ICH Q3B(R2)
Identification Threshold	$\geq 0.10\%$	ICH Q3B(R2)
Qualification Threshold	$\geq 0.15\%$	ICH Q3B(R2)
Proposed Acceptance Criterion	To be established based on RLD analysis and process capability. Must be below the qualification threshold or qualified.	FDA Guidance for Industry

Table 4: General Thresholds and Approach for Setting Acceptance Criteria.

The final acceptance criterion for Bupivacaine Impurity D in the drug product specification will be reviewed and approved by the FDA based on the data provided in the ANDA.

Toxicological Assessment

If the level of Bupivacaine Impurity D in the generic product exceeds that in the RLD or the ICH qualification threshold, a toxicological risk assessment is required.^[1] While specific toxicological data for Bupivacaine Impurity D is not readily available in the public domain, the assessment would follow established principles.

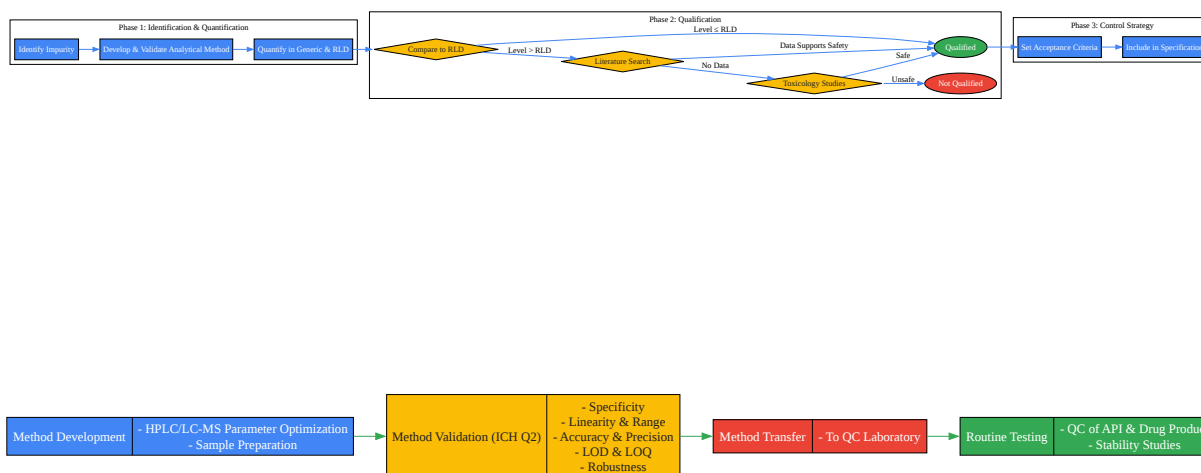
Potential Toxicological Endpoints to Consider:

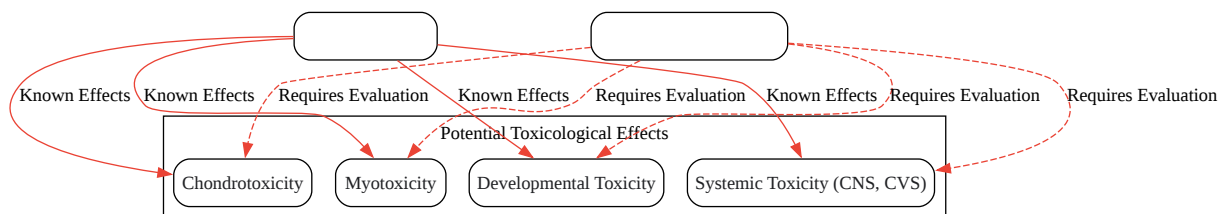
- Genotoxicity: Assessment for potential mutagenicity.

- Systemic Toxicity: Evaluation of potential effects on major organ systems.
- Local Toxicity: Given that bupivacaine can be myotoxic and chondrotoxic, the local effects of the impurity should be considered.[\[12\]](#)
- Developmental Toxicity: Studies have indicated that bupivacaine hydrochloride may pose a risk of developmental anomalies.[\[13\]](#)

The toxicological assessment would inform the safe acceptable daily intake of the impurity and justify the proposed acceptance criterion in the drug product specification.

Diagrams





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